5-Bromo-4-chloropicolinic acid
Overview
Description
5-Bromo-4-chloropicolinic acid is a heterocyclic organic compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol . It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound has been studied for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the bromination and chlorination of 2-pyridinecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the halogen atoms.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of this compound with arylboronic acids.
Scientific Research Applications
5-Bromo-4-chloropicolinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropicolinic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid
- 2-(5-Bromo-4-(4-cyclopropyl naphthalene-1-yl)-4H-1,2,4-triazole-3-yl-sulfenyl) acetic acid
- 5-Bromo-4’,5’-bis(dimethylamino)fluorescein
Uniqueness
5-Bromo-4-chloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-4-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPCYVSHJDWXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729172 | |
Record name | 5-Bromo-4-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-25-6 | |
Record name | 5-Bromo-4-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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